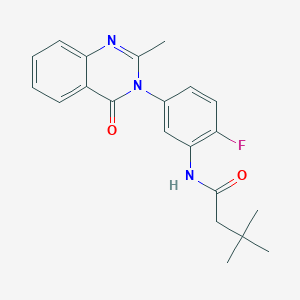

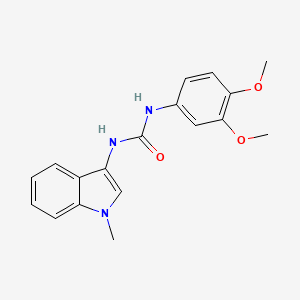

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of quinazolinone derivatives, known for their broad spectrum of biological activities. This specific compound has been synthesized and studied for its potential applications in various fields, excluding drug use, dosage, and side effects as per the requirements.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multi-step reactions, starting from basic aromatic compounds or acids, proceeding through cyclization, and often requiring specific conditions for the addition of various functional groups. While the specific synthesis pathway for the compound was not detailed in the available literature, similar compounds have been synthesized using methods such as the condensation of anthranilic acid derivatives, cyclization, and subsequent modifications to add specific substituents (Saravanan, Alagarsamy, & Prakash, 2015).

Scientific Research Applications

Antibacterial Agents

Compounds with a structure similar to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide have been investigated for their potent antibacterial activities. For example, fluorinated quinolones and quinazolines have shown significant antibacterial potency against a range of Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating bacterial infections (Kuramoto et al., 2003).

Anticancer Agents

Research into quinazolinone derivatives has revealed promising anticancer activities. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for antitumor activities against various human cancer cell lines, showing moderate to high levels of inhibitory activities (Fang et al., 2016). This suggests the potential of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide in cancer research.

Interaction Studies with Biological Molecules

The interactions between fluorinated dihydroquinazoline derivatives and human serum albumin (HSA) have been studied, providing insights into how these compounds may interact with biological molecules. The studies revealed that these compounds can bind to HSA, inducing conformational and secondary structure changes through a static quenching mechanism, which is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug molecules (Wang et al., 2016).

Novel Synthetic Approaches

Research into the synthesis of related compounds provides valuable insights into novel synthetic methods that can be applied to the development of new drugs. For instance, the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones via a photoreaction of 5-fluoro-1,3-dimethyluracil with 1-methoxynaphthalenes demonstrates innovative approaches to creating complex molecules with potential biological activity (Seki et al., 2008).

Fluorescence and Imaging Studies

Compounds structurally similar to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide have been explored for their applications in fluorescence and imaging. For instance, europium(III) complexes have been designed as fluorescent pH probes, which can be utilized in monitoring pH changes in biological systems, demonstrating the potential for such compounds in imaging and diagnostic applications (Zhang et al., 2011).

properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-13-23-17-8-6-5-7-15(17)20(27)25(13)14-9-10-16(22)18(11-14)24-19(26)12-21(2,3)4/h5-11H,12H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKRJMVSFDGVRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)

![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)

![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)

![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)

![1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate](/img/structure/B2486017.png)